molecular formula C14H16F3NO B2395491 1-(4-Benzylpiperidin-1-yl)-2,2,2-trifluoroethanone CAS No. 157338-47-1

1-(4-Benzylpiperidin-1-yl)-2,2,2-trifluoroethanone

Cat. No. B2395491
CAS RN: 157338-47-1
M. Wt: 271.283
InChI Key: FLCQYFFPGVUUFI-UHFFFAOYSA-N
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Description

Piperidine derivatives, such as the one you’re asking about, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The crystal structures of similar compounds have been analyzed to investigate the effect of substituents on the structural parameters . All these structures crystallize in monoclinic crystal systems .


Chemical Reactions Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis . In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed .

Safety and Hazards

The safety data sheet for a similar compound, tert-Butyl 4-((4-benzylpiperidin-1-yl)methyl)piperidine-1-carboxylate, indicates that it may cause skin irritation, serious eye irritation, and may be harmful to aquatic life with long-lasting effects .

Future Directions

The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that there is ongoing interest in the development and study of piperidine derivatives.

properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO/c15-14(16,17)13(19)18-8-6-12(7-9-18)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCQYFFPGVUUFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001345089
Record name 1‐(4‐Benzylpiperidin‐1‐yl)‐2,2,2‐trifluoroethan‐1‐one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001345089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

157338-47-1
Record name 1‐(4‐Benzylpiperidin‐1‐yl)‐2,2,2‐trifluoroethan‐1‐one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001345089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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